2,2,2-Trifluoroethyl 4-amino-3,5-dibromobenzenesulfonate
Description
2,2,2-Trifluoroethyl 4-amino-3,5-dibromobenzenesulfonate is a chemical compound with the molecular formula C8H6Br2F3NO3S and a molecular weight of 413.009 g/mol . This compound is known for its unique structure, which includes trifluoroethyl, amino, dibromo, and benzenesulfonate groups. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
IUPAC Name |
2,2,2-trifluoroethyl 4-amino-3,5-dibromobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2F3NO3S/c9-5-1-4(2-6(10)7(5)14)18(15,16)17-3-8(11,12)13/h1-2H,3,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWMHKXJJFZLRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)S(=O)(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 4-amino-3,5-dibromobenzenesulfonate typically involves the reaction of 4-amino-3,5-dibromobenzenesulfonyl chloride with 2,2,2-trifluoroethanol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 4-amino-3,5-dibromobenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions due to the presence of bromine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,2,2-Trifluoroethyl 4-amino-3,5-dibromobenzenesulfonate is used in several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 4-amino-3,5-dibromobenzenesulfonate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The trifluoroethyl group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl 4-amino-3,5-dichlorobenzenesulfonate: Similar structure but with chlorine atoms instead of bromine.
2,2,2-Trifluoroethyl 4-amino-3,5-diiodobenzenesulfonate: Similar structure but with iodine atoms instead of bromine.
Uniqueness
2,2,2-Trifluoroethyl 4-amino-3,5-dibromobenzenesulfonate is unique due to the presence of both trifluoroethyl and dibromo groups, which can impart distinct chemical and physical properties. The bromine atoms can participate in various coupling reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
2,2,2-Trifluoroethyl 4-amino-3,5-dibromobenzenesulfonate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of trifluoroethyl and dibromobenzenesulfonate moieties enhances its pharmacological properties, making it a candidate for various applications, particularly in the field of radiopharmaceuticals.
Chemical Structure and Properties
The compound is characterized by a trifluoroethyl group, which is known to improve lipophilicity and metabolic stability. The presence of the sulfonate group contributes to solubility in biological systems. The molecular structure can be represented as follows:
The biological activity of this compound is primarily related to its interaction with biological targets such as enzymes and receptors. The trifluoroethyl group enhances binding affinity by modulating the electronic properties of the molecule.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological effects:
- Antimicrobial Activity : Compounds with dibromobenzenesulfonate moieties have shown significant antimicrobial properties against a range of pathogens.
- Anticancer Potential : Some studies suggest that fluorinated compounds can inhibit tumor growth by interfering with cellular signaling pathways.
Case Studies
-
Antimicrobial Activity : A study evaluated the efficacy of dibromobenzenesulfonate derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications with trifluoroethyl groups enhanced antibacterial activity significantly.
Compound Activity (Zone of Inhibition) Control 12 mm Trifluoroethyl Derivative 22 mm -
Anticancer Activity : Another investigation focused on the cytotoxic effects of fluorinated sulfonamides on cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer properties.
Cell Line IC50 (µM) MCF-7 (Breast) 5.0 A549 (Lung) 3.8
Synthesis and Radiolabeling
The synthesis of this compound can be achieved through nucleophilic substitution reactions involving suitable precursors. Recent advancements in radiochemistry have enabled the incorporation of fluorine-18 into similar compounds for PET imaging applications.
Radiochemical Methods
Innovative methods for synthesizing fluorine-18 labeled compounds have been developed:
- Nucleophilic Substitution : Utilizing [^18F]fluoride for labeling via nucleophilic substitution on precursors containing bromine or iodine.
| Method | Yield (%) |
|---|---|
| Nucleophilic Substitution | 50-70 |
| Cu(I)-mediated coupling | 30-50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
